molecular formula C8H4BrFN2O B1451150 6-Bromo-7-fluoroquinazolin-4-OL CAS No. 950577-02-3

6-Bromo-7-fluoroquinazolin-4-OL

Cat. No. B1451150
CAS RN: 950577-02-3
M. Wt: 243.03 g/mol
InChI Key: KBQBBYPXSOKJEI-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinazolin-4-ol is a chemical compound with the molecular formula C8H4BrFN2O . It has a molecular weight of 243.03 . It is a solid at room temperature .

Physical and Chemical Properties The predicted boiling point of 6-Bromo-7-fluoroquinazolin-4-ol is 358.3±52.0 °C . The predicted density is 1.92±0.1 g/cm3 . The predicted pKa is -0.63±0.20 .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Quinazolinone derivatives have been studied for their antioxidant properties. Analytical methods like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assess the antioxidant capacity of complex samples, including those containing quinazolinones. These methods, based on chemical reactions and spectrophotometry, elucidate the kinetics of processes involving antioxidants, potentially including quinazolinone derivatives (Munteanu & Apetrei, 2021).

Antibacterial and Antimalarial Applications

Quinazolinone derivatives have shown promise in the development of antibacterial and antimalarial agents. Chloroquine and its derivatives, sharing structural similarity with quinazolinones, have been repurposed for various infectious and noninfectious diseases, highlighting the potential of 6-Bromo-7-fluoroquinazolin-4-ol in similar applications (Njaria et al., 2015).

Excited State Hydrogen Atom Transfer

Studies on excited-state hydrogen atom transfer in solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline provide insights into the photophysical properties of heterocyclic compounds. This research can inform applications of 6-Bromo-7-fluoroquinazolin-4-ol in developing fluorescent probes or in photodynamic therapy (Manca et al., 2005).

Synthetic Applications

The synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, used in manufacturing anti-inflammatory and analgesic materials, demonstrates the utility of halogenated heterocycles in drug synthesis. Such methodologies could be applicable to 6-Bromo-7-fluoroquinazolin-4-ol for the synthesis of pharmacologically active compounds (Qiu et al., 2009).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, is crucial for understanding the antioxidant properties of compounds. This research could apply to 6-Bromo-7-fluoroquinazolin-4-ol in evaluating its potential as an antioxidant (Ilyasov et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-7-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQBBYPXSOKJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701513
Record name 6-Bromo-7-fluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

950577-02-3
Record name 6-Bromo-7-fluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-7-fluoroquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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